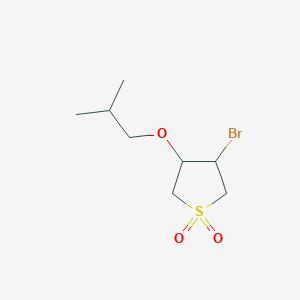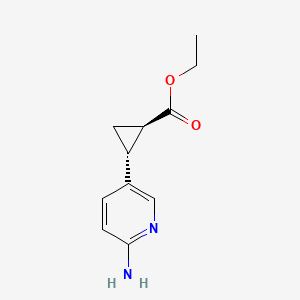
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with an aminopyridine moiety and an ethyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Aminopyridine Moiety: This step may involve nucleophilic substitution reactions where a halogenated cyclopropane derivative reacts with an aminopyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol, or the aminopyridine, reducing it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving cyclopropane and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with aminopyridine and cyclopropane structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.
類似化合物との比較
Similar Compounds
- Ethyl (1R,2R)-2-(4-aminopyridin-3-yl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the aminopyridine moiety, which can influence its biological activity and chemical reactivity compared to other similar compounds.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3,(H2,12,13)/t8-,9+/m0/s1 |
InChIキー |
QXKSPSWJKWFPSU-DTWKUNHWSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)N |
正規SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)

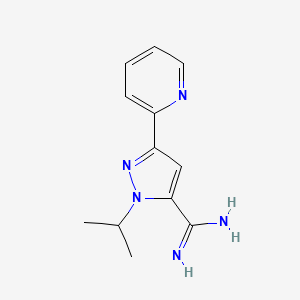
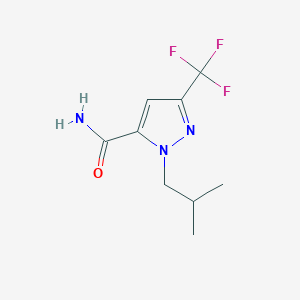
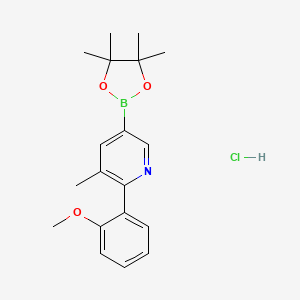
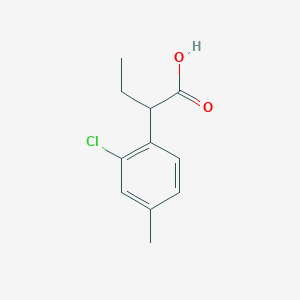
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
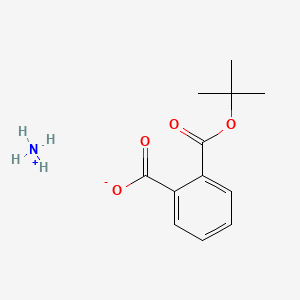

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
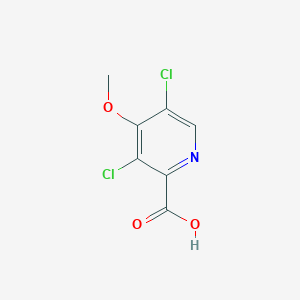
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)
